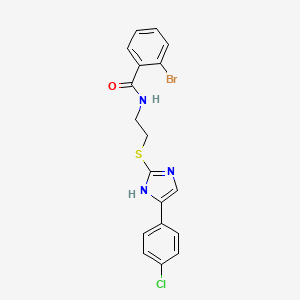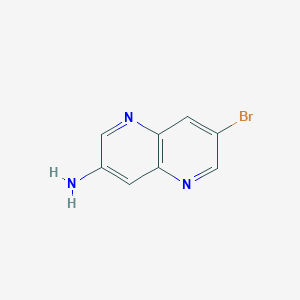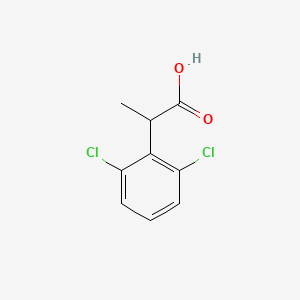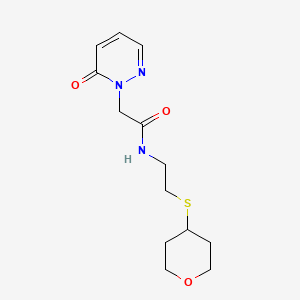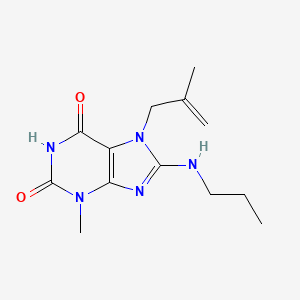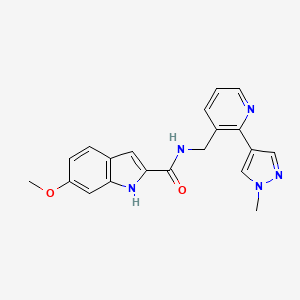
6-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide” is an amide compound. It has been disclosed in patents by Rigel Pharmaceuticals, Inc. as a novel interleukin receptor associated kinase (IRAK) inhibitor . The compounds and compositions comprising such inhibitors may be used to treat or prevent an IRAK-associated disease or condition .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources .Scientific Research Applications
ATM Kinase Inhibition
A series of 3-quinoline carboxamides, structurally related to the chemical , have been identified as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds, developed from a modestly potent high-throughput screening (HTS) hit, have shown efficacy in vivo, particularly in combination with DNA double-strand break (DSB) inducing agents like irinotecan in disease-relevant models. This highlights the potential application of similar structures in cancer therapy, where ATM kinase plays a critical role in DNA damage response (S. Degorce et al., 2016).
Cytotoxicity and Anticancer Activity
New 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The structure-activity relationship of these compounds provides valuable insights into their potential therapeutic applications, including anticancer activity (Ashraf S. Hassan et al., 2014).
Synthesis and Structural Characterization
Monoamide isomers with structural similarities to the compound in focus have been synthesized and characterized, offering insights into the inductive effects of methyl substituted groups on the pyridine ring. These studies contribute to a deeper understanding of the chemical properties and potential reactivity of similar compounds (M. Kadir et al., 2017).
Anti-Inflammatory Activity
Compounds with the indole structure have been examined for their anti-inflammatory activity. For example, derivatives of 6-methoxy-1-methyl-2,3-diphenyl indole have been synthesized and evaluated for their potential in treating inflammation. This research suggests the utility of similar compounds in developing new anti-inflammatory agents (S. Nakkady et al., 2000).
Molecular Docking Studies
Molecular docking studies of new 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids have shown significant antibacterial, anti-inflammatory, and antioxidant activities. These findings indicate the potential of structurally similar compounds in various therapeutic areas, including their interaction with biological targets (R. Sribalan et al., 2016).
properties
IUPAC Name |
6-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-25-12-15(11-23-25)19-14(4-3-7-21-19)10-22-20(26)18-8-13-5-6-16(27-2)9-17(13)24-18/h3-9,11-12,24H,10H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMMJZCVIZUVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

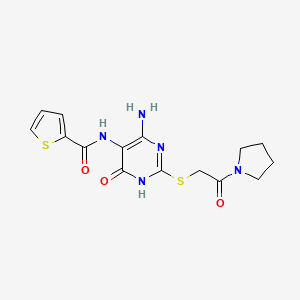
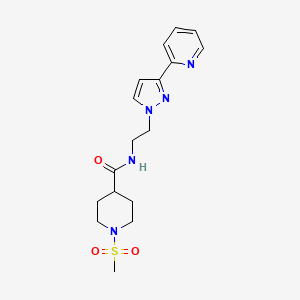
![2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2731582.png)
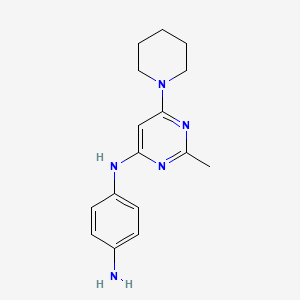
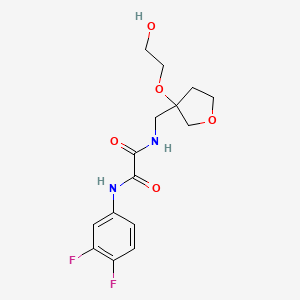
![(5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanesulfonyl chloride](/img/structure/B2731588.png)
![2-(4-methylphenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2731589.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2731591.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2731592.png)
